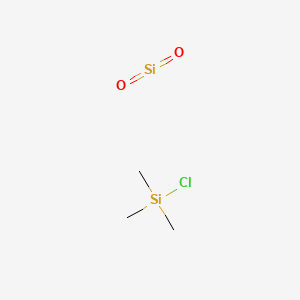

Chloro(trimethyl)silane;dioxosilane

Description

Significance and Versatility of Trimethylsilyl (B98337) Reagents in Modern Synthetic Chemistry

Trimethylsilyl reagents, with Chloro(trimethyl)silane as a prime example, are fundamental in modern synthetic chemistry. Their significance stems from their ability to introduce the trimethylsilyl group into molecules, a process known as silylation. wikipedia.org This functional group can act as a protecting group for reactive moieties such as alcohols, amines, and carboxylic acids, preventing them from undergoing unwanted reactions during a multi-step synthesis. acs.orgguidechem.com The trimethylsilyl group can be easily introduced and later removed under mild conditions, offering a reversible way to manage the reactivity of complex molecules. acs.org

Beyond its role as a protecting group, Chloro(trimethyl)silane is instrumental in surface modification. A key application is the silanization of silicon dioxide (dioxosilane) surfaces. The hydrophilic surface of silicon dioxide, characterized by the presence of silanol (B1196071) (Si-OH) groups, can be rendered hydrophobic by reaction with Chloro(trimethyl)silane. emerginginvestigators.orgresearchgate.net This transformation is crucial in various fields, including the manufacturing of semiconductors to prevent damage during cleaning processes and in chromatography to modify the stationary phase. emerginginvestigators.orgresearchgate.netbiosynth.com

Furthermore, Chloro(trimethyl)silane serves as a precursor for the synthesis of a wide array of other organosilicon compounds, including silicones, which are valued for their thermal stability and water-repellent properties. vulcanchem.com The hydrolysis of Chloro(trimethyl)silane leads to the formation of silanols, which can then condense to form polysiloxanes, the backbone of silicone polymers. uni-wuppertal.desilicones.eu

Historical Context of Organosilicon Chemistry Development

The field of organosilicon chemistry has a rich history dating back to the 19th century. In 1863, French chemists Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. researchgate.net This marked the beginning of a new branch of chemistry focused on compounds containing carbon-silicon bonds.

The early 20th century saw significant contributions from the British chemist Frederic Kipping, who extensively researched organosilicon compounds and coined the term "silicone." researchgate.net A major breakthrough occurred in the 1940s with the development of the "direct process" by Eugene Rochow and Richard Müller. chemicalbook.com This industrial method for synthesizing methyl chlorosilanes, including Chloro(trimethyl)silane, made these compounds readily available for large-scale production and opened the door for the widespread development and application of silicone-based materials. chemicalbook.com

The subsequent decades witnessed a rapid expansion in the applications of organosilicon compounds, from high-performance materials in the aerospace and electronics industries to their use as versatile reagents in organic synthesis and medicinal chemistry.

Scope and Academic Relevance of Chloro(trimethyl)silane Studies

The academic relevance of Chloro(trimethyl)silane is vast and continues to grow. Research involving this compound spans numerous areas of chemistry and materials science. In organic synthesis, ongoing studies explore new applications of Chloro(trimethyl)silane as a catalyst and reagent for novel chemical transformations. mdpi.com

In materials science, the surface modification of various substrates with Chloro(trimethyl)silane remains an active area of investigation. acs.orgresearchgate.net Studies focus on controlling the surface properties of materials like silicon dioxide, which has significant implications for microelectronics, sensor technology, and chromatography. emerginginvestigators.orgresearchgate.netresearchgate.net The reaction of Chloro(trimethyl)silane with the silanol groups on the surface of silica (B1680970) is a key area of this research. researchgate.net

The hydrolysis and condensation reactions of Chloro(trimethyl)silane are also of great interest for the synthesis of well-defined silicone polymers and materials with tailored properties. uni-wuppertal.deresearchgate.net The study of these reactions contributes to a deeper understanding of polymerization mechanisms and the development of new materials with advanced functionalities.

Properties of Chloro(trimethyl)silane

| Property | Value |

| Chemical Formula | C₃H₉ClSi guidechem.com |

| Molar Mass | 108.64 g/mol wikipedia.org |

| Appearance | Colorless liquid that fumes in moist air wikipedia.org |

| Density | 0.856 g/cm³ wikipedia.org |

| Melting Point | -40 °C wikipedia.org |

| Boiling Point | 57 °C wikipedia.org |

| Solubility in Water | Reacts wikipedia.org |

Surface Modification of Dioxosilane with Chloro(trimethyl)silane

| Parameter | Before Treatment (Bare SiO₂) | After Treatment with Chloro(trimethyl)silane |

| Surface Nature | Hydrophilic emerginginvestigators.orgresearchgate.net | Hydrophobic emerginginvestigators.orgresearchgate.net |

| Surface Functional Groups | Si-OH (Silanol) emerginginvestigators.orgresearchgate.net | Si-O-Si(CH₃)₃ (Trimethylsilyl) |

| Water Contact Angle | Low researchgate.net | High emerginginvestigators.orgresearchgate.net |

| Interaction with Water | Forms hydrogen bonds emerginginvestigators.orgresearchgate.net | Repels water emerginginvestigators.orgresearchgate.net |

Structure

2D Structure

Properties

CAS No. |

71889-01-5 |

|---|---|

Molecular Formula |

C3H9ClO2Si2 |

Molecular Weight |

168.72 g/mol |

IUPAC Name |

chloro(trimethyl)silane;dioxosilane |

InChI |

InChI=1S/C3H9ClSi.O2Si/c1-5(2,3)4;1-3-2/h1-3H3; |

InChI Key |

TWTJFKUCGTZMBF-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)Cl.O=[Si]=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies Utilizing Chloro Trimethyl Silane

Strategies for Carbon-Silicon Bond Formation

The creation of a carbon-silicon (C-Si) bond is a cornerstone of organosilicon chemistry. Chloro(trimethyl)silane serves as a primary electrophilic source of silicon for forging these robust bonds with a variety of carbon-based nucleophiles and unsaturated systems.

Direct Trimethylsilylation of Organic Substrates

Direct trimethylsilylation involves the reaction of an organic substrate, typically activated to possess nucleophilic character, with chloro(trimethyl)silane to form a new C-Si bond. This approach is valued for its straightforwardness and broad applicability.

The reaction of chloro(trimethyl)silane with strong nucleophiles is a fundamental method for creating C-Si bonds. The general principle involves the generation of a carbanion or a related nucleophile, which then attacks the electrophilic silicon atom of TMSCl, displacing the chloride ion.

Alkynes: Terminal alkynes can be readily converted into trimethylsilylalkynes. wikipedia.org This is typically achieved by deprotonating the alkyne with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a lithium amide like lithium diisopropylamide (LDA), to form a lithium acetylide. wikipedia.org This acetylide then reacts with TMSCl to yield the corresponding silylated alkyne. wikipedia.orgnih.gov These silylated derivatives are valuable as protected forms of alkynes and as substrates in various coupling reactions. nih.gov

Carbanions: More generalized carbanions, such as those generated from organolithium or Grignard reagents, also react efficiently with TMSCl. This reaction provides a direct route to a wide range of organosilanes.

Amines: While amines primarily undergo N-silylation to protect the N-H group, chloro(trimethyl)silane can also be used to facilitate reactions involving amine-derived nucleophiles. wikipedia.org For instance, TMSCl can activate acylcyanamides, transforming them into reactive N-silylcarbodiimide intermediates that are capable of guanylating various primary and secondary amines at room temperature. rsc.org This process, while ultimately forming a C-N bond in the product, relies on the silylation of a nitrogen-based nucleophile to proceed. rsc.org

| Nucleophile Class | Typical Reagents/Base | Substrate Example | Product Example | Reference |

|---|---|---|---|---|

| Terminal Alkyne | n-BuLi or LDA | Phenylacetylene | (Phenylethynyl)trimethylsilane | wikipedia.orgnih.gov |

| Carbanion (Organometallic) | - (pre-formed) | Phenyllithium | Trimethyl(phenyl)silane | |

| Amine (via Acylcyanamide activation) | TMSCl (as activator) | Benzoylcyanamide + Benzylamine | N-Benzoyl-N'-benzylguanidine | rsc.org |

Silyl (B83357) enol ethers and silyl ketene (B1206846) acetals are indispensable intermediates in modern organic synthesis, serving as enolate surrogates in reactions like aldol (B89426) additions, Michael additions, and C-acylation. Chloro(trimethyl)silane is the most common reagent for their preparation from carbonyl compounds. organic-chemistry.org

The synthesis involves reacting an enolizable aldehyde, ketone, or ester with TMSCl in the presence of a base. wikipedia.orgorganic-chemistry.org The choice of base and reaction conditions dictates the regiochemical outcome for unsymmetrical ketones:

Kinetic Control: Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) favors the formation of the less-substituted (kinetic) silyl enol ether by rapidly deprotonating the most accessible α-proton. organic-chemistry.org

Thermodynamic Control: Using a weaker base, such as triethylamine (B128534) (Et₃N), allows for equilibration, leading to the more stable, more-substituted (thermodynamic) silyl enol ether. organic-chemistry.org

A highly effective method for synthesizing silyl enol ethers involves the in situ generation of the more reactive iodotrimethylsilane. This is achieved by adding sodium iodide (NaI) to a reaction mixture containing the carbonyl compound, TMSCl, and triethylamine. nih.govwikipedia.org

Silyl ketene acetals are analogously prepared from esters and lactones. nih.gov Due to the lower acidity of the α-protons in esters compared to ketones, a strong base like LDA is typically required to form the ester enolate, which is then trapped with TMSCl. nih.gov

| Carbonyl Substrate | Conditions (Base, Additive) | Product Type | Regioselectivity | Reference |

|---|---|---|---|---|

| 2-Methylcyclohexanone | LDA, TMSCl, -78 °C | Silyl Enol Ether | Kinetic (less substituted) | organic-chemistry.org |

| 2-Methylcyclohexanone | Et₃N, TMSCl, reflux | Silyl Enol Ether | Thermodynamic (more substituted) | organic-chemistry.org |

| Acetone | Et₃N, NaI, TMSCl | Silyl Enol Ether | N/A | nih.govwikipedia.org |

| Methyl Acetate | LDA, TMSCl | Silyl Ketene Acetal (B89532) | N/A | nih.gov |

Formal hydrotrimethylsilylation refers to the net addition of a hydrogen atom and a trimethylsilyl (B98337) group across the double bond of an alkene. While direct addition of a hypothetical "H-SiMe₃" species is not typical, this transformation can be achieved through various synthetic strategies where chloro(trimethyl)silane is a key component.

One strategy is the reductive silylation of alkenes. For instance, an electroreductive approach using a sacrificial magnesium anode can activate TMSCl for the vicinal disilylation of styrenes. nih.gov Under certain conditions, this radical silylation pathway can also be channeled towards hydrosilylation, achieving the formal addition of H and TMS across the double bond. nih.gov The reaction is initiated by the single-electron reduction of TMSCl to generate a trimethylsilyl radical, which then adds to the alkene. nih.gov

Another broad and extensively studied method is the metal-catalyzed hydrosilylation, which typically uses a hydrosilane (a compound with an Si-H bond) and a transition metal catalyst. While this reaction often employs silanes other than TMSCl (e.g., trichlorosilane, HSiCl₃), it represents a major pathway for forming C-Si bonds from alkenes. The resulting organosilane can then be further functionalized.

Dehydrogenative silylation, catalyzed by metals like rhenium or ruthenium, offers another route to vinylsilanes from alkenes, where a C-H bond is replaced by a C-Si bond with the loss of H₂. nih.govmdpi.com

Metal-Catalyzed Reactions Involving Chloro(trimethyl)silane

Transition metal catalysis provides powerful and selective methods for forming C-Si bonds. While chloro(trimethyl)silane is most often the stoichiometric silicon source used to prepare the organosilicon coupling partner beforehand, it can also be directly involved in certain catalytic processes.

Palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis for forming carbon-carbon bonds. The Hiyama coupling utilizes organosilanes as coupling partners with organic halides or triflates. organic-chemistry.orgwikipedia.org

The general mechanism involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from silicon to palladium, and reductive elimination to form the product and regenerate the Pd(0) catalyst. wikipedia.org A crucial feature of the Hiyama coupling is the requirement for an activating agent, typically a fluoride (B91410) source (e.g., TBAF) or a base, to facilitate the transmetalation step. organic-chemistry.orgwikipedia.org This activator coordinates to the silicon atom, forming a hypervalent silicate (B1173343), which enhances the polarization of the C-Si bond and promotes the transfer of the carbon group to the palladium center. organic-chemistry.org

Chloro(trimethyl)silane is the essential starting material for synthesizing many of the organotrimethylsilanes used in these reactions. mdpi.com For example, vinyl- and aryltrimethylsilanes are prepared by reacting the corresponding Grignard or organolithium reagent with TMSCl. While organotrimethylsilanes can be used in Hiyama couplings, they are often less reactive than organosilanes bearing fluoro or alkoxy substituents. organic-chemistry.org However, successful couplings have been reported, particularly with activated systems. For instance, chloro-, fluoro-, or methoxy-substituted pyridyltrimethylsilanes have been shown to undergo efficient Hiyama cross-coupling with various (het)aryl halides at room temperature. nih.gov

| Coupling Type | Organosilicon Reagent | Coupling Partner | Typical Activator | Reference |

|---|---|---|---|---|

| Hiyama | Aryl-SiMe₃ | Aryl-I, Aryl-Br | TBAF (Fluoride) | organic-chemistry.orgwikipedia.org |

| Hiyama | Alkenyl-Si(OR)₃ | Aryl-Cl | NaOH (Base) | doi.org |

| Hiyama-Denmark | Aryl-Si(OH)R₂ | Aryl-Br | Brønsted Base (e.g., NaOH) | organic-chemistry.org |

| Hiyama | (Chloro)pyridyl-SiMe₃ | (Het)Aryl-Br, (Het)Aryl-I | TBAF (Fluoride) | nih.gov |

Catalytic Reductive Silylation of Dinitrogen

The conversion of atmospheric dinitrogen (N₂) into valuable nitrogen-containing compounds under mild conditions is a significant challenge in chemistry. Chloro(trimethyl)silane serves as a key reagent in the catalytic reductive silylation of dinitrogen, facilitating the formation of silylamines, which can be readily converted to ammonia. organic-chemistry.orgnih.gov This process offers a potential alternative to the energy-intensive Haber-Bosch process.

Various transition metal complexes, including those based on molybdenum, iron, and chromium, have been developed to catalyze this transformation. nih.govpnnl.gov In a notable example, a chromium complex supported by a P₄ macrocycle, P₄Cr(N₂)₂, effectively catalyzes the reduction of N₂ to tris(trimethylsilyl)amine (B75434) (N(SiMe₃)₃) using sodium (Na) as a reductant and chloro(trimethyl)silane (Me₃SiCl) as the silylating agent. pnnl.gov The reaction proceeds through a proposed mechanism where SiMe₃ radicals, generated in situ from the reaction of Na and Me₃SiCl, react with the coordinated dinitrogen molecule. pnnl.gov This process can achieve high turnover numbers (TONs), with up to 21.2 TON in a single run, and can be replenished with fresh reagents to achieve even higher combined TONs. pnnl.gov

Table 1: Catalytic Reductive Silylation of Dinitrogen

| Catalyst | Reductant | Silylating Agent | Product | Turnover Number (TON) | Reference |

|---|---|---|---|---|---|

| P₄Cr(N₂)₂ | Na | Me₃SiCl | N(SiMe₃)₃ | up to 34.1 (combined total) | pnnl.gov |

| Fe₃Br₃L | KC₈ | Me₃SiCl | N(SiMe₃)₃ | 83 ± 7 | nih.gov |

Copper-Mediated Reactions and Ligand Design

Chloro(trimethyl)silane also plays a significant role in copper-mediated reactions, particularly in cross-coupling reactions to form C-Si bonds. While some systems utilize other silylating agents, the principles of ligand design in these copper-catalyzed reactions are relevant. A practical and efficient copper-catalyzed system has been established for the cross-coupling of aryl and vinyl iodides with various chlorosilanes, including chloro(trimethyl)silane, under reductive conditions without the need for a ligand. rsc.org This method demonstrates high efficiency and broad functional group tolerance. rsc.org

In other copper-catalyzed silylation reactions, the choice of ligand is crucial for achieving high catalytic activity. For instance, in the silylation of aryl and alkenyl triflates with silylboronic esters, a combination of tri-n-butylphosphine and 4,4′-diphenyl-2,2′-bipyridine as ligands for the copper catalyst was found to be essential. fishersci.ca Similarly, copper-bisphosphine catalysts have been effectively used for the direct silylation of cyclopropenes. organic-chemistry.org The design of ligands in these systems often focuses on stabilizing the active copper species and facilitating the key steps of the catalytic cycle, such as oxidative addition and reductive elimination. The development of novel immobilized copper-ligand complexes is also an active area of research, aiming to create reusable catalysts for reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which can be performed under physiologically relevant conditions. clarku.edu

Chloro(trimethyl)silane as a Protecting Group Strategy in Complex Organic Synthesis

The temporary masking of reactive functional groups is a fundamental strategy in multi-step organic synthesis. Chloro(trimethyl)silane is a widely used reagent for the introduction of the trimethylsilyl (TMS) protecting group, which is particularly effective for hydroxyl and amino functionalities. fishersci.cawikipedia.orgwikipedia.org

Formation and Stability of Trimethylsilyl Ethers from Alcohols

Alcohols readily react with chloro(trimethyl)silane in the presence of a base, such as triethylamine or pyridine, to form trimethylsilyl (TMS) ethers. libretexts.orgchemicalbook.com The base serves to neutralize the hydrogen chloride byproduct generated during the reaction. libretexts.orgchemicalbook.com The formation of TMS ethers proceeds via a nucleophilic attack of the alcohol on the silicon atom of chloro(trimethyl)silane in an Sₙ2-like mechanism. libretexts.org

The stability of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom and the reaction conditions. thieme-connect.de TMS ethers are among the most labile of the common silyl ethers, making them suitable for temporary protection. fishersci.ca They are generally stable to a range of non-acidic conditions but are readily cleaved by aqueous acids or fluoride ions. libretexts.org The relative stability of different silyl ethers towards acid-catalyzed hydrolysis generally follows the trend: TMS < TES < TBDMS < TIPS < TBDPS. nih.gov This differential stability allows for selective protection and deprotection strategies in molecules with multiple hydroxyl groups. thieme-connect.de

Table 2: Relative Stability of Common Silyl Ethers

| Silyl Group | Abbreviation | Stability towards Acidic Hydrolysis | Stability towards Basic Hydrolysis |

|---|---|---|---|

| Trimethylsilyl | TMS | Low | Low |

| Triethylsilyl | TES | Moderate | Moderate |

| tert-Butyldimethylsilyl | TBDMS | High | High |

| Triisopropylsilyl | TIPS | Very High | Very High |

| tert-Butyldiphenylsilyl | TBDPS | Very High | High |

Protection of Amine and Other Heteroatom Functional Groups

Chloro(trimethyl)silane is also effective for the protection of primary and secondary amines, forming trimethylsilyl amines. wikipedia.org This protection is often temporary due to the lability of the N-Si bond, which can be hydrolyzed even with water. guidechem.com The silylation of amines can be achieved using chloro(trimethyl)silane in the presence of a base. guidechem.com

Beyond amines, chloro(trimethyl)silane is used to protect other heteroatom functional groups. Carboxylic acids can be converted to their trimethylsilyl esters, which protects the acidic proton and allows for reactions at other parts of the molecule. unirioja.es Thiols can also be protected as trimethylsilyl thioethers, although the Si-S bond is generally weak. fishersci.ca The protection of amides with chloro(trimethyl)silane is also possible, often requiring a catalyst. chemicalbook.com

Orthogonal Deprotection Strategies for Trimethylsilyl Protecting Groups (e.g., fluoride-mediated cleavage)

A key advantage of silyl protecting groups is the availability of mild and selective deprotection methods. The concept of orthogonal deprotection, where one type of protecting group can be removed without affecting another, is crucial in complex synthesis. libretexts.org

The most common method for the cleavage of trimethylsilyl ethers is fluoride-mediated deprotection. fiveable.meyoutube.com Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) are highly effective for this purpose. youtube.com The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, forming a pentacoordinate intermediate, which then breaks down to release the alcohol. organic-chemistry.orgfiveable.me The high strength of the Si-F bond is a major driving force for this reaction. nih.gov

Acidic conditions, such as aqueous HCl, can also be used to deprotect TMS ethers. libretexts.org The choice of deprotection reagent allows for orthogonality. For instance, a TMS ether can be selectively cleaved in the presence of more robust silyl ethers like TBDMS or TIPS by using milder acidic conditions or carefully controlled fluoride ion sources. nih.govstackexchange.com

Chloro(trimethyl)silane in Functional Group Interconversions and Derivatization

Chloro(trimethyl)silane is not only a protecting agent but also a versatile reagent for functional group interconversions and derivatization. It can be used to convert carboxylic acids into their corresponding esters by reaction with an alcohol in the presence of chloro(trimethyl)silane. unirioja.es This method is tolerant of other functional groups. unirioja.es

In analytical chemistry, chloro(trimethyl)silane is widely used as a derivatizing agent for gas chromatography (GC). chemicalbook.comguidechem.com By converting non-volatile compounds containing hydroxyl, amino, or carboxylic acid groups into their more volatile trimethylsilyl derivatives, their analysis by GC becomes feasible. wikipedia.orgwikipedia.org

Furthermore, chloro(trimethyl)silane is a key reagent in the synthesis of other important organosilicon compounds and reagents. For example, it is a precursor for the synthesis of trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), a powerful silylating agent. thieme-connect.de

Esterification of Carboxylic Acids

The conversion of carboxylic acids into their corresponding esters is a fundamental reaction in organic synthesis. Chloro(trimethyl)silane provides a convenient and effective method for this transformation. oup.com The reagent typically plays a dual role in the esterification process. It can act as an acid catalyst by reacting with the alcohol to generate hydrogen chloride (HCl) in situ, which then protonates the carboxylic acid. nih.govtandfonline.com Additionally, when used in excess, TMSCl can function as a dehydrating agent, trapping the water produced during the reaction and driving the equilibrium towards the ester product. nih.govtandfonline.com

This method is applicable to a wide array of functionalized carboxylic acids and various alcohols. unirioja.es The reactions can often be performed under mild conditions, such as at room temperature, though in some cases heating may be required, particularly if the alcohol is expensive and used in stoichiometric amounts within a solvent like tetrahydrofuran (B95107) (THF). nih.gov Studies have shown that other functional groups like hydroxy, oxo, and N-acetyl groups remain stable under the reaction conditions, allowing for the selective esterification of the carboxylic acid moiety with yields often exceeding 80%. unirioja.es Other chlorosilanes, such as dimethyldichlorosilane, methyltrichlorosilane, and tetrachlorosilane, have also been used effectively for this purpose. oup.com

Table 1: Esterification of Carboxylic Acids using Chloro(trimethyl)silane

| Carboxylic Acid | Alcohol | Conditions | Yield | Reference |

|---|---|---|---|---|

| 3-Cyclopentylpropionic acid | Methanol | 60°C, 2 h | >80% | unirioja.es |

| Acetic acid | Methanol | Room temp, 15 min | 98% | oup.com |

| Benzoic acid | Ethanol | Reflux, 1 h | 95% | oup.com |

| N-acetyl-L-Leucine | Methanol | 60°C, 2 h | >80% | unirioja.es |

| Pivalic acid | 1-Pentanol | Reflux, 24 h | 85% | oup.com |

Deoxygenation of Dicarbonyl Compounds

A novel, metal-free methodology for the selective deoxygenation of unsymmetrical 1,2-dicarbonyl compounds, such as benzil (B1666583) derivatives, utilizes a combination of chloro(trimethyl)silane and sodium iodide (NaI). organic-chemistry.orgacs.org This system serves as a highly efficient and regioselective reducing agent, providing access to α-deoxybenzoins in good yields at room temperature. acs.orgnih.gov The reaction is noteworthy for its mild, eco-friendly conditions, avoiding the need for hazardous reagents or expensive metals. acs.org

Mechanistic studies, supported by the identification of benzoin (B196080) intermediates and experiments with radical scavengers, suggest the reaction proceeds through a radical process rather than an ionic one. organic-chemistry.org The reduction consistently occurs on the carbonyl group located next to the more electron-rich aromatic ring, demonstrating high α-regioselectivity. acs.orgresearchgate.net The choice of solvent is critical; aprotic solvents like methylene (B1212753) chloride (CH₂Cl₂) are effective, whereas protic solvents inhibit the reaction. organic-chemistry.org This protocol represents a significant contribution to green chemistry, offering a practical and sustainable route for selective reduction processes in organic synthesis. organic-chemistry.org

Table 2: Selective Deoxygenation of 1,2-Dicarbonyl Compounds with TMSCl/NaI

| Substrate (Unsymmetrical Benzil Derivative) | Product (α-Deoxybenzoin) | Solvent | Yield | Reference |

|---|---|---|---|---|

| 4-Methoxy-4'-nitrobenzil | 1-(4-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one | CH₂Cl₂ | 89% | organic-chemistry.orgacs.org |

| 4-Methyl-4'-chlorobenzil | 2-(4-Chlorophenyl)-1-(p-tolyl)ethan-1-one | CH₂Cl₂ | 85% | organic-chemistry.orgacs.org |

| 4-Methoxybenzil | 1-(4-Methoxyphenyl)-2-phenylethan-1-one | CH₂Cl₂ | 95% | organic-chemistry.orgacs.org |

| 4-Nitrobenzil | 2-(4-Nitrophenyl)-1-phenylethan-1-one | CH₂Cl₂ | 81% | organic-chemistry.orgacs.org |

Formation of Chloromethyl Trimethylsilane (B1584522) (Photochemical and Gas-Phase Methods)

Chloromethyl trimethylsilane is an important organosilicon reagent used in various organic syntheses. google.com One method for its preparation involves the gas-phase photochlorination of tetramethylsilane (B1202638). google.com In this process, a mixture of tetramethylsilane vapor and chlorine gas reacts under the irradiation of UV or visible light. google.com The reaction is typically carried out at temperatures between 25-32°C. google.com This gas-phase chlorination can be performed without a special ultraviolet light source, using general indoor visible light. google.com The process can be designed as a cyclic system where the product, chloromethyl trimethylsilane, is returned to the reaction vessel to ensure a high conversion rate of the starting material, with reports of over 90-95% of the methylchlorosilane being chlorinated. google.com This method offers a simple and low-cost route suitable for industrial production. google.com

Role in Electrophilic Substitution Reactions

Chloro(trimethyl)silane plays a critical indirect role in reactions involving electrophilic substitution, primarily by converting carbonyl compounds into more reactive nucleophilic species. In the presence of a base, such as triethylamine and lithium diisopropylamide, TMSCl reacts with enolizable aldehydes, ketones, and esters to form trimethylsilyl enol ethers. wikipedia.org

These silyl enol ethers are key intermediates in modern organic synthesis. They serve as stable, isolable enol equivalents that act as potent nucleophiles. They can then react with a wide range of electrophiles (such as aldehydes, ketones, or alkyl halides) in reactions like the Mukaiyama aldol addition. The trimethylsilyl group activates the double bond towards electrophilic attack and is easily cleaved during workup, regenerating a carbonyl or hydroxyl group in the final product. This strategy of using TMSCl to form a nucleophilic intermediate for subsequent reaction with an electrophile is a cornerstone of carbon-carbon bond formation.

Mechanistic Investigations of Chloro Trimethyl Silane Mediated Reactions

Elucidation of Reaction Pathways and Intermediate Species

The versatility of chloro(trimethyl)silane stems from its ability to participate in a variety of reaction mechanisms, influenced by the substrate, nucleophile, and reaction conditions. Key pathways include nucleophilic substitution at the silicon center, Lewis acid catalysis, and base-promoted processes.

Nucleophilic substitution at a silicon atom is a fundamental process in organosilicon chemistry. libretexts.org While analogous to the well-known SN2 reaction at a carbon center, substitution at silicon exhibits distinct characteristics. The reaction of chloro(trimethyl)silane with a nucleophile, such as an alcohol or amine, proceeds through a mechanism that is often described as SN2-like. youtube.commasterorganicchemistry.comyoutube.com In this process, the nucleophile attacks the silicon atom, leading to the displacement of the chloride leaving group. libretexts.org

The transition state for an SN2 reaction at a carbon atom is typically trigonal bipyramidal. Similarly, a five-coordinate silicon intermediate or transition state is involved in these substitutions. The backside attack of the nucleophile results in an inversion of the configuration at the silicon center, a phenomenon often referred to as Walden inversion. masterorganicchemistry.com

A common application of this mechanism is the silylation of alcohols to form trimethylsilyl (B98337) ethers. This reaction is often facilitated by a weak base, such as a tertiary amine, to neutralize the hydrochloric acid byproduct. libretexts.org This "protection" of the alcohol functional group removes the acidic proton and reduces the basicity of the oxygen atom, allowing for subsequent reactions that would otherwise be incompatible with the free hydroxyl group. wikipedia.org

Chloro(trimethyl)silane and its more reactive analogue, trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), can function as effective Lewis acids, activating substrates towards nucleophilic attack. acs.orgacs.orgrsc.org This catalytic role is particularly evident in reactions where a carbonyl group or an acetal (B89532) is the electrophile. acs.orgacs.org

For instance, in the condensation of (trimethylsilyl)acetonitrile (B92778) (TMSACN) with dimethyl acetals, TMSOTf is proposed to act as a Lewis acid to activate the acetal, generating a reactive oxocarbenium ion. acs.orgacs.org Concurrently, TMSOTf can catalyze the isomerization of TMSACN to its more nucleophilic N-silylated tautomer. A subsequent Mukaiyama-like attack of the silylated nucleophile on the oxocarbenium ion, followed by desilylation, yields the final product. acs.orgacs.org Notably, traditional metal-based Lewis acids like MgBr₂·OEt₂, TiCl₄, and BF₃·OEt₂ are often ineffective in mediating these reactions, highlighting the unique reactivity of silyl-based Lewis acids. acs.org

Similarly, TMSOTf has been shown to effectively catalyze the ring-opening reactions of semicyclic N,O-acetals with various silicon-based nucleophiles. nih.gov Mechanistic studies, including 1H NMR experiments, have observed the formation of an O-trimethylsilylated ring-opened product as the initial species. This observation, along with epimerization studies, suggests the transient formation of an acyclic iminium ion as a key reactive intermediate. nih.gov The stereochemical outcome of these reactions can be rationalized by considering different transition state models for this acyclic iminium ion intermediate. nih.gov

Table 1: Comparison of Lewis Acids in the Condensation of (Trimethylsilyl)acetonitrile with Acetals

| Lewis Acid | Efficacy in Condensation | Proposed Role |

| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | High | Activates acetal and catalyzes nitrile isomerization. acs.orgacs.org |

| Magnesium bromide etherate (MgBr₂·OEt₂) | Ineffective | Does not efficiently mediate the reaction. acs.org |

| Titanium tetrachloride (TiCl₄) | Ineffective | Does not efficiently mediate the reaction. acs.org |

| Boron trifluoride etherate (BF₃·OEt₂) | Ineffective | Does not efficiently mediate the reaction. acs.org |

While chloro(trimethyl)silane itself is not directly deprotonated, related silyl (B83357) compounds can be used to generate silyl anions. For example, silyllithium reagents can be prepared and are highly reactive nucleophiles. wpmucdn.com A more common strategy in base-promoted reactions involving chloro(trimethyl)silane is the in-situ generation of other reactive intermediates.

In the presence of a strong, non-nucleophilic base like lithium diisopropylamide (LDA), enolizable aldehydes, ketones, and esters can be deprotonated to form enolates. Subsequent trapping of these enolates with chloro(trimethyl)silane yields trimethylsilyl enol ethers. wikipedia.org These silyl enol ethers are versatile intermediates in organic synthesis, serving as nucleophiles in reactions such as Mukaiyama aldol (B89426) additions.

Chloro(trimethyl)silane can also react with carbanions, such as those derived from terminal alkynes (acetylides), to form trimethylsilyl-protected alkynes. wikipedia.org This protection strategy is useful for preventing unwanted reactions of the acidic alkyne proton.

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by identifying the rate-limiting step and providing insights into the structure of the transition state. nih.gov By replacing an atom in a reactant with one of its heavier isotopes (e.g., hydrogen with deuterium, or chlorine-35 with chlorine-37), one can measure the effect on the reaction rate. A significant change in the rate (a primary KIE) indicates that the bond to the isotopically substituted atom is being broken or formed in the rate-determining step.

In the context of reactions involving chloro(trimethyl)silane, KIE studies can be used to probe the nature of the transition state in nucleophilic substitution reactions. For example, a chlorine KIE can be measured to determine the extent of C-Cl bond cleavage in the transition state of a reaction where chloro(trimethyl)silane is a reactant or product. nih.gov This information can help distinguish between different possible mechanisms, such as a concerted SN2-like pathway versus a stepwise process involving a discrete intermediate.

While specific KIE studies on chloro(trimethyl)silane itself are not extensively detailed in the provided context, the principles are broadly applicable. For instance, in the dehalogenation catalyzed by haloalkane dehalogenase, chlorine KIEs were used to demonstrate that the dehalogenation step is reversible. nih.gov Similar methodologies could be applied to study the mechanisms of reactions involving chloro(trimethyl)silane.

Computational Chemistry Approaches to Mechanistic Understanding

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, providing detailed information about reaction energetics, transition state structures, and the influence of various factors on reactivity. ucsb.edunumberanalytics.comnih.gov

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules and has proven to be particularly valuable for elucidating reaction mechanisms. mdpi.commdpi.comrsc.org DFT calculations can be used to model the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and transition states. numberanalytics.com

For reactions involving chloro(trimethyl)silane, DFT can provide insights into the geometry of the transition state for nucleophilic substitution, helping to confirm the SN2-like nature of the reaction. nih.gov The calculated activation barriers from DFT can be compared with experimental kinetic data to validate a proposed mechanism. nih.gov

In the context of Lewis acid catalysis, DFT calculations can be employed to model the interaction between the silyl Lewis acid and the substrate, quantifying the extent of activation. Furthermore, DFT can be used to study the energetics of different possible reaction pathways, helping to explain the observed product distribution. rsc.org For example, in a study of the reaction between dichloroethylene carbonate and triethylamine (B128534), DFT calculations elucidated the mechanism of HCl elimination and the formation of chloroethane (B1197429) as a byproduct. rsc.org The calculations identified the initial HCl elimination as the rate-determining step and revealed a competing pathway leading to a quaternary ammonium (B1175870) salt intermediate. rsc.org

Finding the correct transition state is a critical aspect of these computational studies. researchgate.net The process often involves an initial guess of the transition state structure, followed by optimization calculations that seek a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency in the vibrational analysis. researchgate.net

Table 2: Applications of DFT in Mechanistic Studies of Related Reactions

| Reaction Type | Information Gained from DFT |

| Nucleophilic Substitution | Transition state geometry, activation energy barriers. nih.gov |

| Lewis Acid Catalysis | Modeling of catalyst-substrate interaction, reaction pathway energetics. rsc.org |

| Elimination Reactions | Elucidation of multi-step pathways, identification of rate-determining steps. rsc.org |

Modeling of Intermediate Complexes and Isomerization Pathways

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions mediated by silicon compounds. These studies provide detailed insights into the structures of transient intermediates and the energy landscapes of isomerization pathways that are often difficult to observe experimentally.

In the context of silane-mediated reactions, DFT calculations have been employed to map out reaction pathways. For instance, in transition-metal-catalyzed alkene isomerization reactions involving silanes, modeling has been crucial. Studies on modular (NHC)Ni(0)/silane (B1218182) catalytic systems (where NHC is an N-heterocyclic carbene) have proposed the in-situ formation of an active (NHC)(silyl)Ni-H species. Mechanistic studies, supported by computational models, point towards a Ni-H insertion/elimination pathway for the isomerization process. researchgate.net

Furthermore, DFT calculations have been used to investigate the thermodynamics and kinetics of various elementary steps in catalytic cycles. In studies of rhenium-silane complexes, the entire pathway for the catalytic hydrosilylation of carbonyl substrates was calculated. mdpi.com These models can predict the stability of different intermediates, such as metal-carbonyl adducts versus activated silane complexes, and explain how the electronic properties of the metal and ligands influence which pathway is favored. For example, calculations showed that for certain aluminum-based catalysts, the carbonyl substrate binds irreversibly, inhibiting catalysis, whereas the less electrophilic B(C₅F₅)₃ catalyst disfavors this irreversible binding, allowing the reaction to proceed through an activated silane complex. mdpi.com The elongation of the Si-H bond in these activated complexes, a key feature of the activation process, is also quantifiable through these models. mdpi.com

Theoretical models also help rationalize the formation of unexpected products. For example, in the reaction of certain tungsten alkylidyne complexes with silanes and phosphine (B1218219) ligands, DFT calculations suggested a pathway for the formation of a W(CH₂SiMe₃)(CHSiMe₃)(CSiMe₃)(PR₃)₂ complex, which involved thermodynamically and kinetically stable intermediates that undergo α-H migration. researchgate.net

Investigation of Substituent Effects on Reaction Mechanisms (e.g., hydrolysis)

The nature of the substituents attached to the silicon atom profoundly influences the rates and mechanisms of its reactions, a prime example being hydrolysis. The electronic and steric properties of these groups dictate the susceptibility of the silicon center to nucleophilic attack and the stability of reaction intermediates.

The hydrolysis of organosilanes, particularly alkoxysilanes, is a multi-step process involving the initial hydrolysis of hydrolyzable groups (like alkoxy or chloro groups) to form silanols (Si-OH), followed by condensation of these silanols to form siloxane oligomers (Si-O-Si). icrc.ac.irnih.gov The rate of the initial hydrolysis step is significantly affected by the substituents. For acid-catalyzed hydrolysis, the rate is largely independent of carbon-bonded organic groups but is highly dependent on the steric bulk of the alkoxy groups themselves. nih.gov In contrast, for alkali-catalyzed hydrolysis, the electronic effects of the organic substituents play a a more dominant role.

A systematic study on the alkali-catalyzed hydrolysis of fluoroalkylsilanes demonstrated a clear correlation between the substituent's electronic properties and the reaction rate. acs.org Placing electron-withdrawing fluoroalkyl groups on the silicon atom increases the rate of hydrolysis compared to their non-fluorinated analogs. This rate enhancement is attributed to the inductive effect of the fluorine atoms, which increases the positive charge on the silicon atom, making it more susceptible to nucleophilic attack by hydroxide (B78521) ions. acs.org Conversely, sterically bulky groups, such as phenyl or tertiary butyl groups, can slow down hydrolysis and favor the formation of stable monomeric silanols over polymeric structures. icrc.ac.ir

The following table summarizes the observed effects of different substituents on the hydrolysis of silanes.

| Substituent Type | Example Group | Observed Effect on Hydrolysis Rate/Mechanism | Reference |

| Electron-Withdrawing | Fluoroalkyl | Increases the rate of alkali-catalyzed hydrolysis. | acs.org |

| Sterically Bulky Alkoxy | -OC₃H₇ vs. -OCH₃ | Decreases the rate of acid-catalyzed hydrolysis. | nih.gov |

| Sterically Bulky Organic | Phenyl, t-butyl | Favors formation of stable monomeric silanols; can slow hydrolysis. | icrc.ac.ir |

| Long Alkyl Chains | Long R-chain | Can decrease reactivity due to steric hindrance, reducing accessibility to the silicon atom. | nih.gov |

Studies on Catalyst Activity and Selectivity

Development of Transition-Metal-Free Catalytic Approaches

While transition metals are effective catalysts for many silane reactions, there is a growing interest in developing catalytic systems based on main-group elements to avoid the cost and potential toxicity associated with transition metals. sharif.edu These transition-metal-free approaches often rely on the principles of Frustrated Lewis Pair (FLP) chemistry or the activation of silanes by strong Lewis acids.

A prominent example is the use of the main-group Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a catalyst for the hydrosilylation of carbonyls. mdpi.com The proposed mechanism does not involve oxidative addition, which is characteristic of transition metal catalysts. Instead, the highly electrophilic borane (B79455) activates the silane, likely forming an adduct that functions as an FLP. This activation makes the silicon center more electrophilic and susceptible to nucleophilic attack by the carbonyl substrate. Subsequent hydride transfer from the resulting borohydride (B1222165) species releases the silylated product. mdpi.com Computational studies have been vital in supporting this mechanistic hypothesis and in designing new, more effective main-group catalysts by tuning their electrophilicity. mdpi.com

These metal-free strategies represent a significant alternative to conventional metal-catalyzed reactions, offering different reactivity and selectivity profiles. sharif.edu

Photocatalytic Strategies for Si-H Bond Activation

Photocatalysis offers a powerful method for activating chemical bonds under mild conditions using light as an energy source. In the context of silicon chemistry, photocatalytic strategies can be employed to activate Si-H bonds, typically by indirect methods. One such approach involves using a photocatalyst to generate highly reactive intermediates, such as chlorine radicals, which then perform the bond activation.

Research into photocatalytic C-H bond activation has provided models that are applicable to Si-H activation. For instance, photocatalytic systems using chlorinated, titanium-grafted layered silicates have been developed. researchgate.netacs.org Under light irradiation, these materials can generate chlorine radicals. The high surface density of titanium and chlorine active species on the silicate (B1173343) layer facilitates the necessary electron transfer to form these radicals. researchgate.netacs.org A chlorine radical (Cl•) is a highly reactive species capable of abstracting a hydrogen atom from a C-H bond, and by extension, from a more reactive Si-H bond, to initiate further reactions.

Another strategy involves modifying the surface of a semiconductor photocatalyst, like titanium dioxide (TiO₂), with silane coupling agents. nih.gov This approach can enhance the photocatalytic activity and tailor the surface properties of the catalyst. While often used to improve the dispersion and stability of the photocatalyst in a medium, the covalent Ti-O-Si linkage formed could also play a role in mediating charge transfer to or from an adsorbed silane molecule, facilitating its activation. icrc.ac.ir

Impact of Solvent and Reaction Conditions on Mechanism

The solvent and other reaction conditions, such as temperature and the presence of additives, can have a dramatic impact on the mechanism of chloro(trimethyl)silane-mediated reactions, often dictating the reaction pathway and the final product distribution.

Chloro(trimethyl)silane (TMSCl) itself reacts violently and exothermically with water, rapidly hydrolyzing to produce hydrogen chloride and trimethylsilanol (B90980). The trimethylsilanol can then condense to form hexamethyldisiloxane. This high reactivity with protic solvents like water means that most TMSCl-mediated reactions must be conducted under strictly anhydrous conditions.

The table below illustrates how reaction conditions can influence the outcome of reactions involving chlorotrimethylsilane.

| Reaction | Solvent / Condition | Mechanistic Implication | Reference |

| Hydrolysis of TMSCl | Water | Rapid, exothermic reaction to form HCl and trimethylsilanol. | |

| Cuprate addition to cyclohexenone | Tetrahydrofuran (B95107) (THF) | Rate-limiting step is the silylation of an intermediate π-complex. | |

| Cuprate addition to cyclohexenone | Diethyl Ether | Mechanism is similar to the reaction without TMSCl; solvent changes the role of the silane. | |

| Silylation of alcohols | Anhydrous conditions | Forms trimethylsilyl ethers, used for protection of functional groups. |

Chloro Trimethyl Silane in Surface Chemistry and Materials Science

Functionalization and Modification of Silica (B1680970) and Related Oxide Surfaces

The surface of silica and related metal oxides is characterized by the presence of hydroxyl groups, specifically silanol (B1196071) groups (Si-OH) in the case of silica. These groups are hydrophilic and provide reactive sites for chemical modification. Chloro(trimethyl)silane is extensively used to functionalize these surfaces, transforming their inherent hydrophilicity into hydrophobicity.

The reaction between chloro(trimethyl)silane and the silanol groups on a silica surface is a cornerstone of surface modification. acs.org In this reaction, the chloro(trimethyl)silane molecule reacts with a surface silanol group, forming a stable covalent bond (Si-O-Si(CH₃)₃) and releasing hydrogen chloride (HCl) as a byproduct. acs.orgresearchgate.net This attachment of the non-polar trimethylsilyl (B98337) group to the surface effectively masks the polar silanol groups, leading to a significant change in the surface's chemical nature. researchgate.netresearchgate.net

The silylation of silica surfaces can be broadly categorized into two main approaches: direct and post-grafting methods.

Direct Silylation: In this method, the silylating agent, such as chloro(trimethyl)silane, is introduced during the synthesis of the silica material itself, for instance, during the sol-gel process. This allows for the incorporation of the functional groups throughout the bulk of the material as it is being formed.

Post-Grafting Silylation: This approach involves the modification of a pre-synthesized and dried silica material. rsc.org The silica is treated with the silylating agent, leading to the functionalization of the accessible surface silanol groups. rsc.orgnih.gov This method is widely used for modifying the surfaces of commercially available silica gels, glass, and other oxide materials. nih.gov The key advantage of post-grafting is the ability to start with a well-characterized substrate and modify its surface properties in a controlled manner. rsc.org

The choice between these methods depends on the desired final properties of the material and the specific application.

The effectiveness of the silylation process is significantly influenced by several factors, including the concentration of the silylating reagent and the reaction conditions.

Reagent Concentration: The concentration of chloro(trimethyl)silane plays a crucial role in the extent of surface coverage. At short reaction times, the process can be kinetically controlled, where an increase in the silylating agent concentration leads to a greater degree of surface silylation. nih.gov However, beyond a certain concentration, this effect may plateau. nih.gov

Reaction Conditions: Other important parameters include temperature, reaction time, and the solvent used. The reaction is often carried out in a non-polar organic solvent to ensure the solubility of the silylating agent and to prevent unwanted side reactions. uah.edu The temperature can affect the reaction rate, with higher temperatures generally leading to faster silylation. The duration of the reaction determines the extent of surface coverage, with longer times allowing for more complete functionalization. The presence of a base, such as pyridine, can be used to catalyze the reaction and neutralize the HCl byproduct. chemicalbook.com

Table 1: Influence of Silylating Agent and Conditions on Surface Properties

| Silylating Agent/Condition | Effect on Surface | Reference |

|---|---|---|

| Increased Chloro(trimethyl)silane Concentration | Increased extent of silylated surface (at short reaction times) | nih.gov |

| Presence of Base (e.g., pyridine) | Catalyzes the silylation reaction | chemicalbook.com |

| Use of Bulky Silyl (B83357) Groups | Increased hydrolytic stability of the modified surface | researchgate.net |

| High-Temperature Silylation | Can lead to highly inert and deactivated surfaces | researchgate.net |

In porous materials like silica gel, there is a distinction between the external surface of the particles and the internal pore surfaces. Selective silylation of these different surfaces can be achieved by carefully controlling the reaction conditions. For instance, by using a bulky silylating agent or by limiting the reaction time, it is possible to preferentially silylate the more accessible external surface over the internal pore surfaces. This selective modification is important for applications where the internal pore structure needs to remain unmodified for processes like catalysis or separation, while the external surface requires a different functionality.

A primary application of chloro(trimethyl)silane is the hydrophobization of inorganic materials.

Silica Aerogels: These are highly porous, low-density materials with a large surface area, but they are inherently hydrophilic and susceptible to damage from moisture. Treating silica aerogels with chloro(trimethyl)silane converts their surface from hydrophilic to hydrophobic, making them water-repellent and more stable for applications such as thermal insulation and as carriers for other substances. nih.govyoutube.com The degree of hydrophobicity can be controlled by adjusting the silylation process. nih.gov

Glass: The surface of glass is rich in silanol groups, making it hydrophilic. Treatment with chloro(trimethyl)silane renders the glass surface hydrophobic. researchgate.netuah.edu This is utilized in various applications, from creating water-repellent coatings on windshields to modifying the surface of glass capillaries for chromatography. researchgate.netmdpi.com The change in surface property is readily observed by the increased contact angle of water droplets on the treated surface. uah.edunih.gov

Table 2: Impact of Chloro(trimethyl)silane on Material Properties

| Material | Property Before Silylation | Property After Silylation | Reference |

|---|---|---|---|

| Silica Aerogel | Hydrophilic, susceptible to moisture | Hydrophobic, water-repellent | nih.govyoutube.com |

| Glass | Hydrophilic | Hydrophobic | researchgate.netuah.edu |

| Silica Gel | High surface energy, polar | Low surface energy, non-polar | nih.gov |

The reaction of chloro(trimethyl)silane with surface silanol groups is generally understood to proceed through a mechanism involving electrophilic substitution. researchgate.net In this process, the silicon atom of the chloro(trimethyl)silane acts as an electrophile. It is attacked by the nucleophilic oxygen atom of a surface silanol group. This leads to the formation of a new silicon-oxygen bond and the departure of the chlorine atom, which then abstracts the proton from the silanol group to form hydrogen chloride. acs.org This can be described as an electrophilic proton substitution at the silanol group. researchgate.net The reaction is driven by the formation of the strong Si-O bond. libretexts.org

Silylation of Surface Silanol Groups

Applications in Advanced Materials Development

Chloro(trimethyl)silane, a versatile organosilicon compound, is instrumental in the development of a wide array of advanced materials. Its reactivity allows for the precise modification of surfaces and the synthesis of polymers with tailored properties, significantly impacting various high-technology sectors.

Preparation of Silicone Resins and Organo-Inorganic Hybrid Materials

Chloro(trimethyl)silane is a fundamental building block in the synthesis of silicone resins. These resins are highly crosslinked polymers with a three-dimensional network structure, typically prepared through the hydrolytic polycondensation of organosilanes. nist.gov In a common synthesis method, chloro(trimethyl)silane serves as the source of the monofunctional "M" unit, (CH₃)₃SiO₁/₂, which acts as a chain terminator. This is often reacted with a tetrafunctional "Q" unit source, such as tetraethoxysilane (TEOS), to control the molecular weight and the degree of cross-linking of the final resin. ferwer.com The hydrolysis of chloro(trimethyl)silane produces trimethylsilanol (B90980) and hydrochloric acid, which can catalyze the reaction. ferwer.com The ability to precisely control the M/Q molar ratio is crucial for tailoring the properties of the silicone resin for specific applications. ferwer.com

The versatility of chloro(trimethyl)silane also extends to the creation of organo-inorganic hybrid materials. These materials synergistically combine the properties of organic polymers with those of inorganic materials like silica (dioxosilane). chemicalbook.com A common approach involves the surface modification of inorganic substrates. For instance, the functionalization of 13X zeolite with chloro(trimethyl)silane results in a hydrophobic organic-inorganic hybrid zeolite, where the organosilane is grafted onto the surface. researchgate.net This surface modification is confirmed by the appearance of absorption bands corresponding to the trimethylsilyl group in Fourier-transform infrared spectroscopy (FTIR) analysis. researchgate.net These hybrid materials are finding applications as potential components for temperature-resistant electronics adhesives and high-performance liquid silicone rubber. nist.gov

Table 1: Synthesis of Silicone Resins

| Reactants | Key Role of Chloro(trimethyl)silane | Resulting Material | Key Properties |

|---|---|---|---|

| Chloro(trimethyl)silane, Tetraethoxysilane (TEOS) | Source of monofunctional "M" unit for end-capping. ferwer.com | MQ Silicone Resin | Low molecular weight, controlled cross-linking density. ferwer.com |

Enhancement of Material Properties for Coatings, Adhesives, and Sealants

Chloro(trimethyl)silane plays a significant role as a surface modifier to enhance the performance of coatings, adhesives, and sealants. ferwer.comchemeo.com Its application can improve the adhesion and durability of these materials on various substrates, including metals, glass, and ceramics. ferwer.com The mechanism behind this enhancement lies in the ability of chloro(trimethyl)silane to create a non-polar, hydrophobic interphase at the material-substrate boundary, which mitigates the negative effects of moisture and improves bonding. nist.gov

In the formulation of coatings, the introduction of silane-derived components can render surfaces hydrophobic while maintaining breathability due to high permeability to water vapor. nist.gov This is crucial for preventing deterioration at the coating interface caused by trapped water. nist.gov For adhesives and sealants, chloro(trimethyl)silane is a key intermediate in the production of silicone polymers and resins that form the basis of these products. nist.gov Hybrid sealants, which combine the strength of polyurethanes with the weathering resistance of silicones, often utilize silane-terminated polymers to achieve excellent adhesion to a wide range of construction materials. researchgate.net The surface modification imparted by these silanes is a critical factor in achieving long-lasting and durable bonds. researchgate.net

Table 2: Impact of Chloro(trimethyl)silane on Material Properties

| Material Type | Property Enhanced | Mechanism of Enhancement |

|---|---|---|

| Coatings | Adhesion, Durability, Hydrophobicity. ferwer.comnist.gov | Surface modification creating a non-polar, water-repellent interface. nist.gov |

| Adhesives | Bonding Strength. nist.govresearchgate.net | Acts as a building block for silicone polymers and a coupling agent. nist.gov |

Role in Electronic Components and Automotive Applications

In the electronics industry, chloro(trimethyl)silane is utilized as a surface modifier for semiconductor devices and as a cleaning agent for electronic components. ferwer.com Its ability to form a hydrophobic layer is beneficial in protecting sensitive electronic parts from moisture. The modification of surfaces with chloro(trimethyl)silane can also influence the electrical properties of materials, which is a subject of ongoing research for creating advanced materials with improved thermal stability and electrical conductivity. chemeo.com Furthermore, it is a component in the synthesis of materials used in electronic packaging and as self-assembly materials. nih.gov

The automotive industry leverages materials derived from chloro(trimethyl)silane, primarily in the form of silicone rubber and sealants. Chloro(trimethyl)silane is a crucial cross-linking agent in the manufacturing of silicone rubber, which enhances its mechanical properties and chemical resistance. ferwer.com This makes silicone rubber suitable for a variety of automotive applications, such as gaskets, seals, and hoses, where durability and resistance to extreme temperatures and fluids are essential. Additionally, the silicone-based adhesives and sealants produced using chloro(trimethyl)silane are used for bonding and sealing various components in vehicles, contributing to their structural integrity and longevity. nist.gov

Fabrication of Functional Membranes for Separation Processes

Chloro(trimethyl)silane is employed in the fabrication of functional membranes for various separation processes, primarily by modifying the surface properties of the membrane material. A key application is rendering naturally hydrophilic membranes, such as those made from ceramics or silica, hydrophobic. ferwer.com This hydrophobicity is crucial for processes like membrane distillation and pervaporation, where a barrier to liquid water is required while allowing vapor to pass through. researchgate.netresearchgate.net

For instance, silica nanofibrous membranes can be made highly hydrophobic through a post-modification process using chloro(trimethyl)silane. chemeo.com These modified membranes have demonstrated effectiveness in separating immiscible water/solvent solutions and can act as a "solvent gate" based on the surface tension of the liquid. chemeo.com The treatment of ceramic membranes with organochlorosilanes like chloro(trimethyl)silane replaces hydrophilic hydroxyl groups with hydrolytically stable and hydrophobic trimethylsilyl groups, which inhibits the adsorption of water and prevents pore blocking. ferwer.com The resulting hydrophobic membranes are essential for applications such as water desalination and the separation of organic compounds from aqueous solutions. nist.govacs.org

Surface Engineering for Microfluidic Devices and Biosensing Systems

Surface engineering with chloro(trimethyl)silane is a critical step in the fabrication of microfluidic devices and biosensing systems, particularly those made from polydimethylsiloxane (B3030410) (PDMS). nist.gov While PDMS is a popular material for microfluidics due to its optical transparency, flexibility, and biocompatibility, its inherent hydrophobicity can be problematic for applications requiring passive, pumpless flow of aqueous solutions. nist.gov To address this, various surface modification techniques are employed.

Conversely, for applications such as the generation of water-in-oil droplets, the hydrophobicity of PDMS is advantageous and can even be enhanced. nist.gov Silanization with agents like chloro(trimethyl)silane is a common method to reinforce the hydrophobicity of PDMS and glass microfluidic devices. nist.gov This process involves the reaction of the silane (B1218182) with surface silanol groups to form a stable, covalent hydrophobic coating. nist.gov

In the field of biosensing, surface modification is essential for the immobilization of biomolecules onto a transducer surface. researchgate.net Silanization is a preferred method for creating a functionalized surface on oxide-based materials like indium tin oxide (ITO) or silica, which are common in biosensors. researchgate.netacs.org While aminosilanes are frequently used to introduce amine groups for subsequent biomolecule attachment, chloro(trimethyl)silane can be used to create hydrophobic regions or to passivate surfaces to prevent non-specific binding. The ability to pattern surfaces with both hydrophilic and hydrophobic regions using techniques including silanization is a powerful tool in the design of complex microfluidic and biosensing platforms. nih.gov

Characterization Techniques for Silylated Surfaces

A variety of surface-sensitive analytical techniques are employed to characterize surfaces that have been modified with chloro(trimethyl)silane (silylated surfaces). These techniques are crucial for confirming the success of the silylation process, determining the quality and composition of the resulting monolayer, and understanding its physical properties.

Contact Angle Goniometry is a straightforward and widely used method to assess the hydrophobicity of a surface. By measuring the contact angle of a water droplet on the surface, one can determine the effectiveness of the hydrophobic modification. A significant increase in the water contact angle after treatment with chloro(trimethyl)silane indicates successful silylation. nist.gov

X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for determining the elemental composition and chemical state of the elements on a surface. XPS can confirm the presence of silicon and carbon from the trimethylsilyl groups and can be used to estimate the thickness and coverage of the silane layer. wiley.combyu.edu Angle-resolved XPS (ARXPS) can provide in-depth compositional information of the functionalized layer. mdpi.com

Atomic Force Microscopy (AFM) provides topographical information about the surface at the nanoscale. AFM can be used to visualize the morphology of the silylated surface, revealing the formation of monolayers or islands and assessing the surface roughness. researchgate.netwiley.com

Fourier-Transform Infrared Spectroscopy (FTIR) is used to identify the chemical bonds present on the surface. In the context of silylation, FTIR can detect the characteristic vibrational bands of the Si-C and C-H bonds of the trimethylsilyl groups, confirming their attachment to the surface. researchgate.netyoutube.com It can also monitor the disappearance of surface silanol (Si-OH) groups, indicating their reaction with the silane. youtube.com

Inverse Gas Chromatography (IGC) at infinite dilution can be used to characterize the surface energy of silylated materials. By using different probe molecules, including apolar and polar compounds, IGC can provide detailed information about the interactions between the modified surface and other substances. nih.gov

Table 3: Characterization Techniques for Silylated Surfaces

| Technique | Information Provided | Relevance to Silylation |

|---|---|---|

| Contact Angle Goniometry | Surface hydrophobicity/wettability. nist.gov | Confirms the hydrophobic nature of the modified surface. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states, layer thickness. wiley.commdpi.com | Verifies the presence of trimethylsilyl groups and quantifies surface coverage. |

| Atomic Force Microscopy (AFM) | Surface topography, roughness, monolayer formation. researchgate.netwiley.com | Visualizes the physical structure of the silylated surface. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Chemical bond identification. researchgate.netyoutube.com | Confirms the presence of specific functional groups from the silane. |

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si)

Solid-State Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure of materials at a molecular level. For surfaces modified with chloro(trimethyl)silane, ¹H, ¹³C, and ²⁹Si NMR provide direct evidence of successful grafting and offer insights into the new surface environment.

¹H Solid-State NMR: This technique is primarily used to detect the protons in the methyl groups (-CH₃) of the bonded trimethylsilyl species. A characteristic signal for these protons appears, confirming the presence of the organic moiety on the surface. For instance, in one study, the ¹H NMR spectrum of chloro(trimethyl)silane in a deuterated solvent showed a distinct peak for the methyl protons. chemicalbook.com

¹³C Solid-State NMR: Carbon-13 NMR corroborates the findings from ¹H NMR by detecting the carbon atoms of the methyl groups. The presence of a resonance corresponding to the -Si(CH₃)₃ groups provides clear proof of surface functionalization. spectrabase.com

²⁹Si Solid-State NMR: Silicon-29 NMR is particularly informative as it can distinguish between different silicon environments. It allows for the differentiation of unreacted silanol groups (Si-OH) on the original silica surface, the newly formed siloxane bonds (Si-O-Si), and the silicon atoms of the trimethylsilyl groups themselves. spectrabase.comspectrabase.com The chemical shift of the central silicon atom in the trimethylsilyl group provides a unique spectral signature. spectrabase.com

Table 1: Typical NMR Chemical Shifts for Trimethylsilyl Groups on a Silica Surface

| Nucleus | Chemical Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | -Si(CH₃)₃ | ~0.4 chemicalbook.com |

| ¹³C | -Si(CH₃)₃ | ~1.5 |

| ²⁹Si | (CH₃)₃Si -O- | ~12-15 spectrabase.com |

Note: Chemical shifts can vary depending on the specific substrate and experimental conditions.

X-ray Diffraction (XRD) and Infrared (IR) Spectroscopy

XRD and IR spectroscopy are complementary techniques used to analyze the structural and chemical nature of modified surfaces.

X-ray Diffraction (XRD): XRD is a primary tool for analyzing the crystalline structure of materials. alfa-chemistry.com When a substrate is surface-modified, XRD can be used to determine if the underlying crystal structure has been altered. aapg.org For amorphous materials like silica gel, XRD patterns show broad features rather than sharp peaks. After modification with chloro(trimethyl)silane, the patterns typically remain broad, indicating that the amorphous nature of the substrate is preserved and that the modification is a surface-level phenomenon that does not induce bulk crystallization. researchgate.net The technique is essential for confirming that the modification process does not negatively impact the substrate's bulk structural integrity. chemijournal.com

Infrared (IR) Spectroscopy: IR spectroscopy is exceptionally sensitive to the chemical bonds present in a sample. In the context of silica surface modification, it is used to monitor the reaction between chloro(trimethyl)silane and the surface silanol (Si-OH) groups. utwente.nl The key spectral changes observed are:

Disappearance of Silanol Bands: A significant decrease in the intensity of the absorption band corresponding to isolated silanol groups (around 3740 cm⁻¹) is observed, indicating their consumption during the reaction. utwente.nl

Appearance of C-H Bands: New absorption bands appear in the 2800-3000 cm⁻¹ region, which are characteristic of the C-H stretching vibrations from the methyl groups of the grafted trimethylsilyl species. utwente.nlmdpi.com

Appearance of Si-C Bands: A peak corresponding to the Si-C bond vibration may also be observed, further confirming the covalent attachment of the alkyl group. caltech.edu

Table 2: Key Infrared Absorption Bands in the Analysis of Silica Surface Modification

| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |

|---|---|---|

| ~3740 | O-H stretch (isolated Si-OH) | Disappears or decreases upon successful silanization. utwente.nl |

| 2800-3000 | C-H stretch (in -CH₃) | Appears after grafting of trimethylsilyl groups. mdpi.com |

| ~1257 | Si-CH₃ stretch | Indicates the presence of the trimethylsilyl group. mdpi.com |

| ~850 & ~760 | Si-C rock (in Si(CH₃)₃) | Confirms covalent attachment of the modifying agent. |

Source: Data compiled from spectroscopic studies. utwente.nlmdpi.com

Nitrogen Adsorption and Surface Area Analysis

Nitrogen adsorption-desorption analysis, typically performed at 77 K (the boiling point of liquid nitrogen), is the standard method for determining the specific surface area, pore volume, and pore size distribution of porous materials. uc.edunih.gov The Brunauer-Emmett-Teller (BET) theory is commonly applied to the adsorption data to calculate the surface area. nih.gov

When a porous silica surface is modified with chloro(trimethyl)silane, the following changes are typically observed:

Decreased BET Surface Area: The grafting of trimethylsilyl groups onto the surface occupies space, leading to a reduction in the available area for nitrogen molecules to adsorb. researchgate.net This decrease is a strong indicator of successful and extensive surface coverage.

Reduced Pore Volume: The bulky trimethylsilyl groups fill a portion of the porous network, resulting in a measurable decrease in the total pore volume.

These changes confirm that the silane molecules have entered the pore structure and have been chemically bonded to the internal surfaces. While nitrogen is the most common gas used, argon adsorption is sometimes employed as a comparison, especially as the surface becomes more hydrophobic, which can influence the orientation and interaction of the quadrupolar nitrogen molecules. researchgate.netanton-paar.com

Table 3: Illustrative Example of Changes in Surface Properties after Silanization

| Material | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) |

|---|---|---|

| Unmodified Silica | 300 | 0.85 |

| Silica after TMSCl Modification | 220 | 0.70 |

Note: These are representative values; actual changes depend on the initial silica properties and reaction conditions.

Wettability and Contact Angle Measurements

Wettability describes the ability of a liquid to maintain contact with a solid surface. It is quantified by measuring the contact angle, which is the angle where the liquid-vapor interface meets the solid surface. aalto.fi The sessile drop method is the most common technique for this measurement. aalto.finih.gov

The surface of unmodified silica is hydrophilic due to the presence of polar silanol groups, resulting in a low water contact angle. The reaction with chloro(trimethyl)silane replaces these polar groups with nonpolar trimethylsilyl groups, rendering the surface hydrophobic.

This change is quantified by a significant increase in the water contact angle. nih.gov

Low Contact Angle (<90°): Indicates a hydrophilic surface where water tends to spread out. Unmodified silica typically exhibits low contact angles.

High Contact Angle (>90°): Indicates a hydrophobic (water-repellent) surface. Surfaces successfully modified with chloro(trimethyl)silane show a marked increase in contact angle. nih.govacs.org

Studies have shown that varying reaction conditions, such as time and concentration, can tune the final contact angle, allowing for precise control over the surface's wettability. nih.gov For example, treating a silicon wafer with chloro(trimethyl)silane vapor can increase the water contact angle to around 55 degrees, while other silanes can produce even more hydrophobic surfaces. researchgate.net This measurement is a direct and practical confirmation of successful surface functionalization for applications requiring control of surface energy and hydrophobicity. acs.org

Table 4: Representative Water Contact Angle Measurements

| Surface | Water Contact Angle (θ) | Surface Character |

|---|---|---|

| Unmodified Glass/Silica | ~20-30° | Hydrophilic |

| Glass/Silica modified with TMSCl | ~55-95° nih.govresearchgate.net | Hydrophobic |

Source: Data compiled from wettability studies. nih.govresearchgate.net

Emerging Research Directions and Future Outlook in Chloro Trimethyl Silane Chemistry

Development of Greener and More Sustainable Silylation Protocols

Traditional silylation methods often rely on the use of chloro(trimethyl)silane in conjunction with stoichiometric amounts of amine bases, leading to the formation of ammonium (B1175870) salt byproducts that complicate purification and generate waste. semanticscholar.orgumich.edu The development of greener and more sustainable protocols is a major focus, aiming to improve atom economy, reduce waste, and utilize more environmentally benign reaction media.

A significant advancement in this area is the exploration of solvent-free reaction conditions. semanticscholar.orgumich.edu By eliminating volatile organic solvents, these methods reduce environmental impact and can lead to simplified workup procedures. Another promising approach is the use of heterogeneous catalysts, such as zeolites, which can be easily recovered and reused, making the process more cost-effective and sustainable. For instance, H-β zeolite has been shown to effectively catalyze the silylation of alcohols and phenols with hexamethyldisilazane (HMDS), offering a metal-free and reusable catalytic system. semanticscholar.org

Electrochemical methods are also emerging as a powerful tool for green silylation. These techniques can generate silyl (B83357) radicals from chlorosilanes under mild conditions, avoiding the need for harsh chemical reductants. nih.gov This electroreductive approach has been successfully applied to the disilylation of alkenes, showcasing the potential for developing novel and sustainable C-Si bond-forming reactions. nih.gov

Table 1: Comparison of Traditional and Greener Silylation Protocols

| Feature | Traditional Silylation (e.g., TMSCl/amine) | Emerging Greener Protocols |